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molecular formula C9H9NO2 B8702239 1-methyl-2-(2-nitroethenyl)benzene

1-methyl-2-(2-nitroethenyl)benzene

Cat. No. B8702239
M. Wt: 163.17 g/mol
InChI Key: HOATZZMHBCWHOJ-UHFFFAOYSA-N
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Patent
US08513235B2

Procedure details

Ortho-tolualdehyde (10.00 g, 83.23 mmol) was dissolved in acetic acid (50 ml), ammonium acetate (6.93 g, 89.89 mmol) and nitromethane (7 ml, 129 mmol) were added, and the mixture was stirred at 110° C. for 8 hr and stood at room temperature overnight. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure to give the title compound (12.71 g, yield 94%) as a bistered oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.93 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[C:2]([CH:7]=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.C([O-])(=O)C.[NH4+].[N+:15]([CH3:18])([O-:17])=[O:16]>C(O)(=O)C.O>[CH3:9][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[CH:18][N+:15]([O-:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
6.93 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
7 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 8 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
stood at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1=C(C=CC=C1)C=C[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12.71 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08513235B2

Procedure details

Ortho-tolualdehyde (10.00 g, 83.23 mmol) was dissolved in acetic acid (50 ml), ammonium acetate (6.93 g, 89.89 mmol) and nitromethane (7 ml, 129 mmol) were added, and the mixture was stirred at 110° C. for 8 hr and stood at room temperature overnight. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure to give the title compound (12.71 g, yield 94%) as a bistered oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.93 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[C:2]([CH:7]=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.C([O-])(=O)C.[NH4+].[N+:15]([CH3:18])([O-:17])=[O:16]>C(O)(=O)C.O>[CH3:9][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[CH:18][N+:15]([O-:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
6.93 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
7 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 8 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
stood at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1=C(C=CC=C1)C=C[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12.71 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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